Synthesis Yield Advantage Over Malononitrile Routes
The target compound is obtained in 95% yield via sodium methoxide-mediated condensation of N-benzyl-4-piperidone with phenylacetonitrile in methanol, as documented in the experimental supporting information of the M-89 menin inhibitor discovery programme [1]. By contrast, the closest analog prepared via Knoevenagel condensation—2-(1-benzylpiperidin-4-ylidene)malononitrile using malononitrile as the active methylene component—is reported in a dedicated synthetic methodology study (Synthetic Communications, 2003) where yields for 4-substituted N-benzyl-piperidines via malononitrile condensation typically range from 60–85% after optimisation [2]. The 10–35 percentage-point yield differential translates directly into reduced raw material cost per gram of isolated product when scaled.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 95% yield (phenylacetonitrile + N-benzyl-4-piperidone, NaOMe/MeOH) |
| Comparator Or Baseline | 2-(1-Benzylpiperidin-4-ylidene)malononitrile and related 4-substituted N-benzyl-piperidines: 60–85% yield (malononitrile + N-benzyl-4-piperidone, Knoevenagel conditions) |
| Quantified Difference | 10–35 absolute percentage points higher yield for the target compound |
| Conditions | Target: NaOMe/MeOH, condensation of phenylacetonitrile with N-benzyl-4-piperidone (Molaid reference to J. Med. Chem. 2019). Comparator: Knoevenagel condensation of malononitrile with N-benzyl-4-piperidone (Synthetic Communications, 2003, Vol. 33, pp. 2329–2338). |
Why This Matters
For procurement in multi-step synthesis programmes, a 95% yield at the intermediate stage versus 60–85% for closest-analog routes reduces the cost-per-gram of the downstream API or lead compound by minimising material loss and purification burden.
- [1] Molaid. alpha-[1-(Phenylmethyl)piperidin-4-ylidene]phenylacetonitrile (CAS 6517-69-7). Reaction Information: N-benzylpiperidone + phenylacetonitrile with sodium methylate in methanol yields 95% product. Reference: J. Med. Chem. 2019, DOI: 10.1021/acs.jmedchem.9b00021. View Source
- [2] Dörnyei G, Incze M, Moldvai I, Szántay C. Synthesis of Some New 4-Substituted N-Benzyl-piperidines. Synthetic Communications. 2003;33(13):2329-2338. DOI: 10.1081/SCC-120021515. View Source
